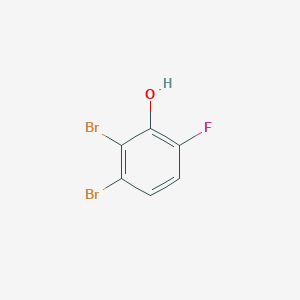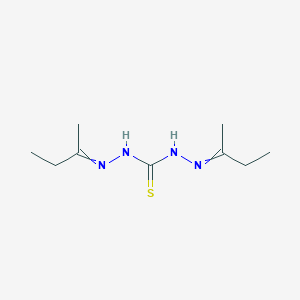
N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives, which are compounds containing the hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide typically involves the reaction of hydrazinecarbothioamide with butan-2-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
Applications De Recherche Scientifique
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
- N-benzylidene-2-hydroxymethylbenzohydrazide
- N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides
Uniqueness
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is unique due to its specific butan-2-ylidene substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102266-85-3 |
|---|---|
Formule moléculaire |
C9H18N4S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1,3-bis(butan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C9H18N4S/c1-5-7(3)10-12-9(14)13-11-8(4)6-2/h5-6H2,1-4H3,(H2,12,13,14) |
Clé InChI |
XAXLFEQKPFOEMW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=S)NN=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


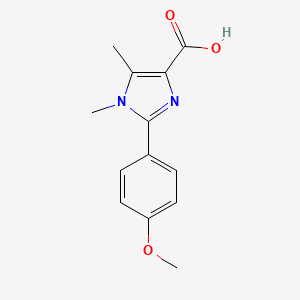
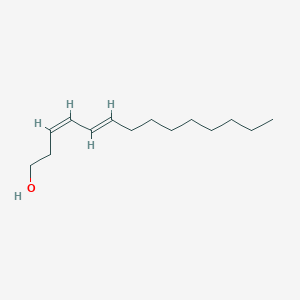
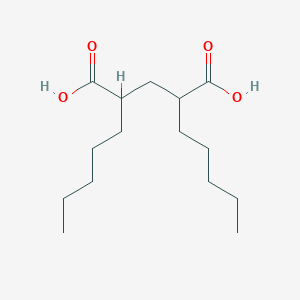

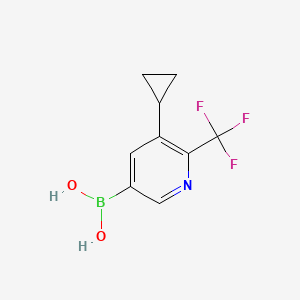
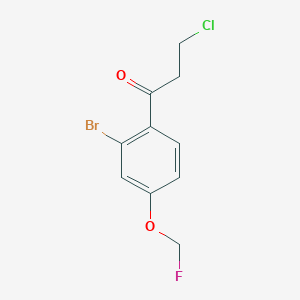
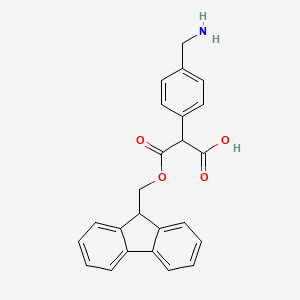
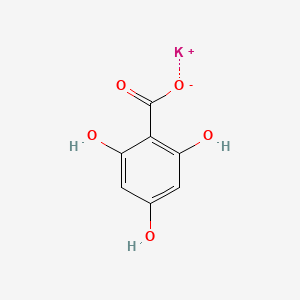

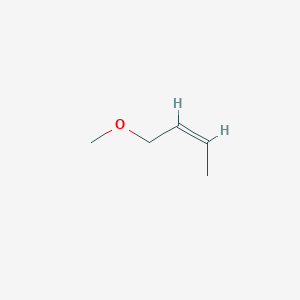
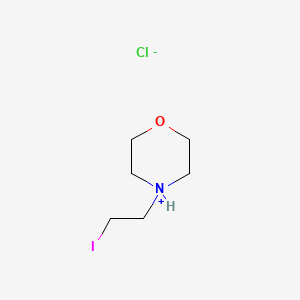

![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
